(E)-2-cyano-3-(4-methoxyanilino)prop-2-enamide
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Overview
Description
(E)-2-cyano-3-(4-methoxyanilino)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group. This compound features a cyano group and a methoxy-substituted aniline moiety, which can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(4-methoxyanilino)prop-2-enamide typically involves the reaction of 4-methoxyaniline with an appropriate cyano-containing precursor under specific conditions. One common method is the Knoevenagel condensation, where 4-methoxyaniline reacts with cyanoacetic acid or its derivatives in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-3-(4-methoxyanilino)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-hydroxyaniline derivatives.
Reduction: Formation of 2-amino-3-(4-methoxyanilino)prop-2-enamide.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
(E)-2-cyano-3-(4-methoxyanilino)prop-2-enamide may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug discovery and development, particularly in designing compounds with specific biological activities.
Industry: Use in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(4-methoxyanilino)prop-2-enamide would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The cyano and methoxy groups could play crucial roles in these interactions, influencing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-2-cyano-3-(4-hydroxyanilino)prop-2-enamide: Similar structure but with a hydroxyl group instead of a methoxy group.
(E)-2-cyano-3-(4-chloroanilino)prop-2-enamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
(E)-2-cyano-3-(4-methoxyanilino)prop-2-enamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s stability and solubility.
Properties
IUPAC Name |
(E)-2-cyano-3-(4-methoxyanilino)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-10-4-2-9(3-5-10)14-7-8(6-12)11(13)15/h2-5,7,14H,1H3,(H2,13,15)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMOWKYVIPPRKB-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=C(C#N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C(\C#N)/C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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